molecular formula C18H15NO3 B14370379 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate CAS No. 90336-46-2

4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate

Cat. No.: B14370379
CAS No.: 90336-46-2
M. Wt: 293.3 g/mol
InChI Key: XCGWSWLOXQFNAL-UHFFFAOYSA-N
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Description

4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is an organic compound that features a phenyl ring substituted with a but-2-en-1-yloxy group and a cyanobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-[(but-2-en-1-yl)oxy]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-cyanobenzoate: Lacks the but-2-en-1-yloxy group, making it less reactive in certain chemical reactions.

    4-[(But-2-en-1-yl)oxy]phenyl benzoate:

Uniqueness

4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is unique due to the presence of both the but-2-en-1-yloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

90336-46-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(4-but-2-enoxyphenyl) 4-cyanobenzoate

InChI

InChI=1S/C18H15NO3/c1-2-3-12-21-16-8-10-17(11-9-16)22-18(20)15-6-4-14(13-19)5-7-15/h2-11H,12H2,1H3

InChI Key

XCGWSWLOXQFNAL-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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